

2-Bromothiazolo[5,4-B]pyridine CAS number and structure

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Compound of Interest

Compound Name: 2-Bromothiazolo[5,4-B]pyridine

Cat. No.: B1521824

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An In-depth Technical Guide to **2-Bromothiazolo[5,4-b]pyridine** for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Bromothiazolo[5,4-b]pyridine**, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will move beyond simple data recitation to offer a nuanced understanding of its properties, synthesis, and applications, grounded in established scientific principles and field-proven insights.

Core Compound Identity and Physicochemical Profile

2-Bromothiazolo[5,4-b]pyridine is a fused heterocyclic compound of significant interest due to the unique electronic properties conferred by the electron-withdrawing bromine atom on the thiazole ring, fused to a pyridine moiety. This structure is a key pharmacophore and a versatile synthetic intermediate.

Chemical Structure and CAS Number

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number, which ensures unambiguous identification in global databases and procurement systems.

- CAS Number: 40471-70-5

- Molecular Formula: C₆H₃BrN₂S
- Molecular Weight: 215.07 g/mol
- IUPAC Name: 2-bromo-1,3-thiazolo[5,4-b]pyridine

To visually represent this, the following diagram illustrates the atomic arrangement and numbering convention.

Caption: Chemical structure of **2-Bromothiazolo[5,4-b]pyridine** (CAS: 40471-70-5).

Physicochemical Data

The physical properties of a compound are critical for its handling, formulation, and reaction setup. Below is a summary of key data points sourced from leading chemical suppliers.

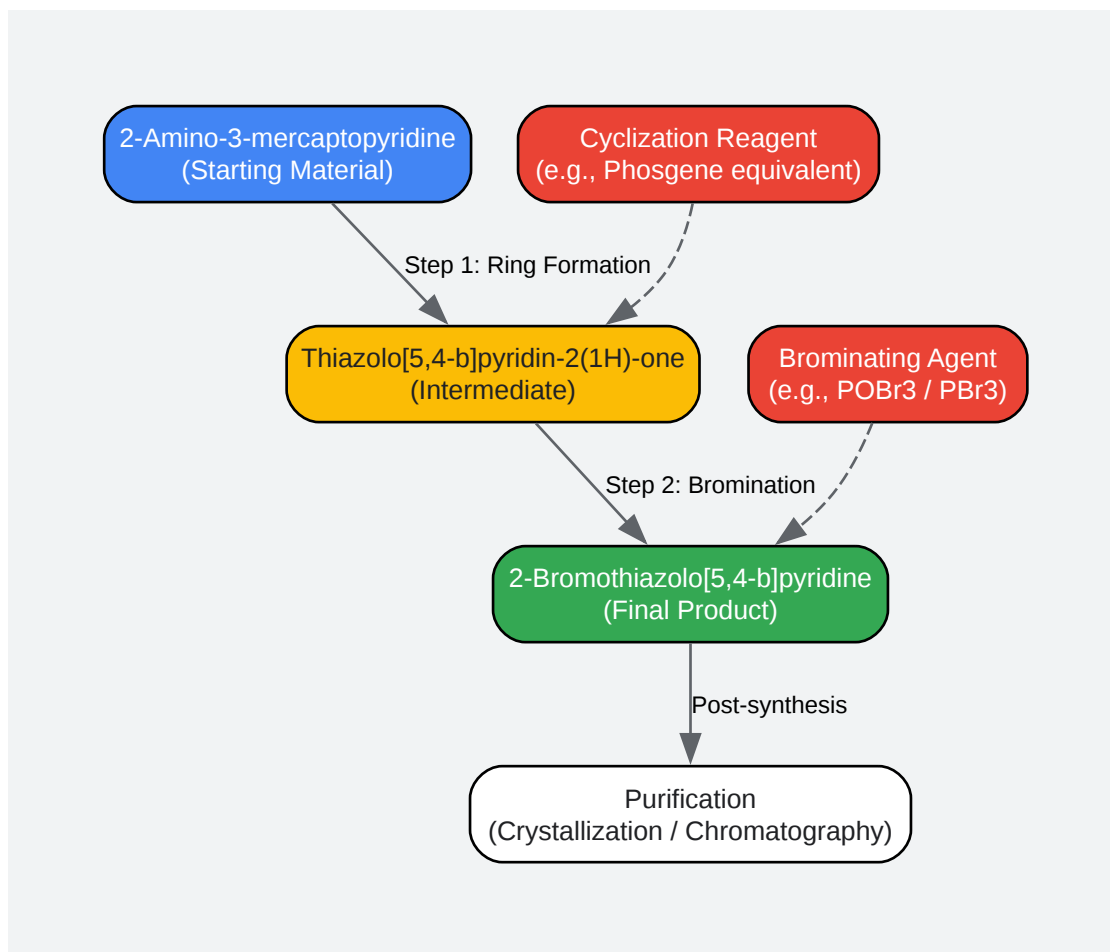
Property	Value	Source
Appearance	White to off-white or light yellow powder/crystals	Vendor Data Sheets
Melting Point	125-131 °C	
Boiling Point	Approx. 317.7 °C (Predicted)	
Purity	Typically ≥97%	
Solubility	Soluble in organic solvents like DMSO, DMF, Chloroform	

Synthesis and Reaction Mechanisms

The synthesis of **2-Bromothiazolo[5,4-b]pyridine** is a critical process, often starting from more readily available pyridine precursors. Understanding the underlying mechanism is key to optimizing yield and purity. A common and reliable method involves the cyclization and subsequent bromination of a pyridine-derived amine.

Generalized Synthetic Workflow

The transformation typically follows a pathway involving the formation of a thiazole ring fused to the pyridine backbone. The bromine atom is then introduced, often via a Sandmeyer-type reaction or direct bromination, leveraging the electronic characteristics of the heterocyclic system.



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Caption: Generalized synthetic workflow for **2-Bromothiazolo[5,4-b]pyridine**.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. Causality: The choice of a strong brominating agent like POBr₃ is crucial for efficiently converting the hydroxyl group of the intermediate into the desired bromide.

- Step 1: Synthesis of Thiazolo[5,4-b]pyridin-2(1H)-one.

- To a stirred solution of 2-amino-3-mercaptopyridine in a suitable aprotic solvent (e.g., Dioxane), slowly add a cyclizing agent (e.g., triphosgene) at 0-5 °C.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the mixture and collect the precipitated solid intermediate by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.
- Step 2: Bromination.
 - In a flask equipped with a reflux condenser, combine the dried intermediate from Step 1 with an excess of phosphorus oxybromide (POBr_3).
 - Heat the mixture to 100-120 °C for 8-12 hours. The reaction must be performed in a well-ventilated fume hood due to the hazardous nature of POBr_3 .
 - After cooling, quench the reaction by cautiously pouring the mixture onto crushed ice.
 - Neutralize the acidic solution with a base (e.g., NaHCO_3 or NaOH solution) until $\text{pH} > 7$.
 - Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Step 3: Purification.
 - The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield **2-Bromothiazolo[5,4-b]pyridine** as a pure solid.

Applications in Drug Discovery and Materials Science

The true value of **2-Bromothiazolo[5,4-b]pyridine** lies in its utility as a scaffold and synthetic intermediate. The bromine atom serves as a versatile handle for introducing further complexity via cross-coupling reactions.

Role as a Synthetic Intermediate

The C-Br bond at the 2-position is highly susceptible to metal-catalyzed cross-coupling reactions, making it an ideal substrate for:

- Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for building many kinase inhibitors.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
- Stille Coupling: Reaction with organostannanes.

These reactions allow for the modular construction of complex molecules, a cornerstone of modern drug discovery programs. Its utility is noted in the synthesis of inhibitors for various kinases and other biological targets.

Trustworthiness in Synthesis: Self-Validating Protocols

A robust protocol for using this compound in a Suzuki coupling is inherently self-validating. The expected product has a significantly different polarity and mass than the starting materials, allowing for straightforward monitoring and validation:

- Reaction Monitoring: TLC analysis will show the consumption of the starting bromide (lower Rf) and the appearance of a new, less polar product spot (higher Rf).
- Mass Spectrometry: LC-MS analysis of the crude reaction mixture will show a peak corresponding to the mass of the desired coupled product and the disappearance of the peak for the starting bromide (M^+ and $M+2$ isotopic pattern for bromine will be absent).
- NMR Spectroscopy: ^1H and ^{13}C NMR of the purified product will confirm the introduction of the new substituent and the absence of the C-Br bond.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

- **Safety:** Assumed to be harmful if swallowed, inhaled, or in contact with skin. It is an irritant. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromothiazolo[5,4-b]pyridine (CAS: 40471-70-5) is more than just a chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined structure, reliable synthetic access, and versatile reactivity make it an indispensable building block for researchers aiming to construct novel, high-value molecules for therapeutic and material applications. This guide provides the foundational knowledge required to leverage its full potential responsibly and effectively.

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